molecular formula C6H4IN3 B1313353 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 690258-25-4

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1313353
CAS No.: 690258-25-4
M. Wt: 245.02 g/mol
InChI Key: RHSZXENOJXHZSD-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains iodine, nitrogen, and carbon atoms in its structure. This compound is part of the larger family of triazolopyridines, which are known for their diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are crucial for various signaling pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling processes. Additionally, this compound has shown potential as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway, which is vital for cell proliferation, differentiation, and apoptosis . Moreover, the compound’s interaction with RORγt impacts the expression of genes involved in immune responses, thereby influencing cellular metabolism and immune cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of JAK1 and JAK2 involves binding to the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. Additionally, as an inverse agonist for RORγt, this compound binds to the ligand-binding domain of the receptor, stabilizing its inactive conformation and reducing the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2, leading to beneficial therapeutic outcomes without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation within target tissues, affecting its therapeutic potential. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction typically occurs at 140°C in dry toluene, resulting in good-to-excellent yields .

Industrial Production Methods: Industrial production of this compound may involve scale-up reactions and late-stage functionalization. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antibacterial and antifungal properties.

    [1,2,4]Triazolo[3,4-a]pyridine: Another triazolopyridine derivative with distinct chemical properties.

Uniqueness: This distinguishes it from other triazolopyridine derivatives that may lack the iodine substituent .

Properties

IUPAC Name

7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSZXENOJXHZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468213
Record name 7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690258-25-4
Record name 7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Step B above (220 mg, 1.00 mmol) in N,N-dimethylformamide (0.5 mL) was added N,N-dimethylformamide dimethyl acetal (0.37 mL, 2.60 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford a red oil, which was dissolved in 2.0 mL of methanol and 0.162 mL of pyridine. The solution was cooled in an ice bath and hydroxylamine-O-sulfonic acid (147 mg, 1.30 mmol) was added in one portion. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The volatiles were removed under reduced pressure, and the residue was partitioned between saturated aqueous brine solution and ethyl acetate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers were washed with saturated aqueous brine solution (100 mL), dried over magnesium sulfate and concentrated under reduced pressure to afford the title compound as an orange solid. MS 246.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.162 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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